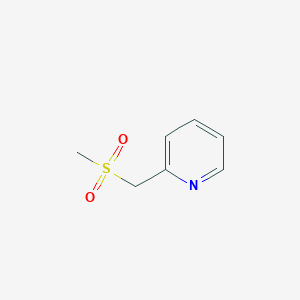

2-(Methylsulfonylmethyl)pyridine

Description

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(methylsulfonylmethyl)pyridine |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 |

InChI Key |

MEKMZMDIQFXONK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₇H₉NO₂S | 171.21 g/mol | –CH₂SO₂CH₃ at pyridine-2 |

| 6-Chloro-2-fluoro-3-methanesulfonyl-pyridine | C₆H₅ClFNO₂S | 223.63 g/mol | –SO₂CH₃ at 3, Cl at 6, F at 2 |

| 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine | C₁₀H₉N₃S | 215.26 g/mol | –SCH₃ at 2, 3-pyridyl at 4 |

Preparation Methods

Step 1: Synthesis of 2-(Methylthiomethyl)pyridine

Reagents :

-

2-(Chloromethyl)pyridine

-

Sodium methanethiolate (NaSCH₃)

Conditions :

-

Solvent: Dimethylformamide (DMF) or ethanol

-

Temperature: 60–80°C

-

Duration: 4–6 hours

Reaction :

Yield : 75–85% [1,2].

Step 2: Oxidation to Sulfone

Reagents :

-

Hydrogen peroxide (H₂O₂, 30%) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Catalyst: Acetic acid (for H₂O₂)

Conditions :

-

Solvent: Methanol or water

-

Temperature: 25–40°C

-

Duration: 12–24 hours

Reaction :

Yield : 80–90% [3,4].

Direct Sulfonylation via Nucleophilic Substitution

This one-pot method introduces the methylsulfonylmethyl group directly onto the pyridine ring.

Reagents :

-

2-Picoline (2-methylpyridine)

-

Methylsulfonyl chloride (CH₃SO₂Cl)

-

Base: Triethylamine (Et₃N) or sodium hydride (NaH)

Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0–25°C

-

Duration: 8–12 hours

Reaction :

Multicomponent Cyclization (Kröhnke Pyridine Synthesis)

This method constructs the pyridine ring with the methylsulfonylmethyl group pre-installed.

Reagents :

-

α-Pyridinium methyl ketone salt

-

α,β-Unsaturated carbonyl compound (e.g., chalcone derivative with sulfonyl group)

-

Ammonium acetate (NH₄OAc)

Conditions :

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (80–100°C)

-

Duration: 6–8 hours

Reaction :

Microwave-Assisted Synthesis

A modern approach leveraging microwave irradiation for faster reaction times.

Reagents :

-

2-(Chloromethyl)pyridine

-

Sodium methanesulfinate (NaSO₂CH₃)

Conditions :

-

Solvent: Acetonitrile

-

Microwave power: 150–200 W

-

Temperature: 100–120°C

-

Duration: 20–30 minutes

Reaction :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Thioether Oxidation | High yield; scalable | Requires two steps | 75–90% |

| Direct Sulfonylation | One-pot reaction | Lower yield; side reactions | 60–70% |

| Kröhnke Synthesis | Builds pyridine ring de novo | Complex intermediates; moderate yield | 50–65% |

| Microwave-Assisted | Rapid synthesis | Specialized equipment required | 70–75% |

Key Research Findings

-

Oxidation Efficiency : Hydrogen peroxide (H₂O₂) outperforms Oxone® in converting thioethers to sulfones, with fewer byproducts.

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in direct sulfonylation.

-

Microwave Optimization : Reaction time reduction by 90% compared to conventional heating, albeit with marginally lower yields .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR identify substituent positions on the pyridine ring. For instance, the methylsulfonylmethyl group exhibits distinct deshielding in C NMR (~50–55 ppm for the sulfonyl carbon) .

- IR Spectroscopy : Strong absorption bands at ~1150 cm (S=O stretching) and ~1350 cm (C-S stretching) confirm the sulfonylmethyl moiety .

- X-ray Crystallography : Single-crystal XRD (using SHELX software) resolves stereoelectronic effects of the sulfonyl group on the pyridine ring geometry .

How can researchers address contradictions in biological activity data for this compound derivatives?

Advanced Research Focus

Contradictions may arise from variations in assay conditions or structural analogs. Methodological solutions include:

- Dose-response standardization : Validate activity across multiple concentrations (e.g., IC values) to rule out false positives/negatives .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methylsulfonyl with ethylsulfonyl) to isolate contributing factors .

- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models .

What computational approaches are utilized to predict the reactivity and binding affinity of this compound in drug discovery?

Q. Advanced Research Focus

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. The sulfonyl group’s electronegativity enhances hydrogen bonding with active-site residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions .

- MD simulations : Assess conformational stability in aqueous vs. lipid environments to optimize pharmacokinetic properties .

What are the key safety considerations when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Note: Toxicity data are limited; treat the compound as a potential irritant and handle under ALARA principles .

How does the methylsulfonylmethyl substituent influence the electronic and steric properties of the pyridine ring in this compound?

Q. Advanced Research Focus

- Electronic effects : The sulfonyl group withdraws electron density via inductive effects, reducing the pyridine ring’s basicity and directing electrophilic substitution to the meta position .

- Steric effects : The methylsulfonyl group introduces steric hindrance, limiting access to the ortho position in coupling reactions (e.g., Suzuki-Miyaura) .

- Spectroscopic correlation : XPS data show increased binding energy for the pyridine nitrogen due to electron withdrawal .

What are the typical applications of this compound in medicinal chemistry research?

Q. Basic Research Focus

- Enzyme inhibition : The sulfonyl group mimics phosphate moieties, making it a candidate for kinase inhibitors .

- Prodrug design : Methylsulfonylmethyl acts as a hydrolyzable prodrug linker for controlled drug release .

- Antimicrobial agents : Derivatives show activity against Gram-positive bacteria via membrane disruption .

What strategies are employed to optimize the synthetic yield of this compound under varying catalytic conditions?

Q. Advanced Research Focus

- Catalyst screening : Test Pd/C, CuI, or organocatalysts for cross-coupling steps; Pd(OAc) often outperforms in Suzuki reactions .

- Solvent gradients : Sequential use of DMF (for solubility) and ethyl acetate (for purification) improves isolated yields .

- In situ monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.